molecular formula C11H23N B011845 Undec-10-en-1-amine CAS No. 62595-52-2

Undec-10-en-1-amine

Cat. No.: B011845
CAS No.: 62595-52-2
M. Wt: 169.31 g/mol
InChI Key: PYGHKJQHDXSHES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Undec-10-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 10-undecen-1-ol with ammonia or an amine in the presence of a catalyst. This process typically requires elevated temperatures and pressures to achieve high yields. Another method involves the reduction of undec-10-enal using a reducing agent such as lithium aluminum hydride, followed by amination.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of undec-10-enitrile. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions, with specific catalysts and temperatures to ensure optimal conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions: Undec-10-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond can be reduced to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Amides, imides.

Scientific Research Applications

Undec-10-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of undec-10-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The double bond allows for potential reactions with other unsaturated compounds, facilitating the formation of complex molecular architectures. These interactions can modulate biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    10-Undecen-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    Undec-10-enal: Contains an aldehyde group instead of an amine.

    10-Undecenamide: Features an amide group instead of an amine.

Uniqueness: Undec-10-en-1-amine is unique due to its primary amine group combined with an unsaturated hydrocarbon chain. This combination allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

undec-10-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGHKJQHDXSHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472084
Record name Undec-10-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-52-2
Record name Undec-10-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name undec-10-en-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound XXXI was prepared as described in Scheme I from 10-undecen-1-ol, 1, by a three step procedure in an overall yield of 31%. Alkylation of phthalimide with alkanol, 1, under Mitsunobu conditions, followed by reaction with hydrazine gave 1-aminoundec-10-ene, 2, in 66% yield. The amine was derivatized with O-acetylsalicyloyl chloride and the resulting alkene, 3, was oxidized to the acid using potassium permanganate. Removal of the acetate, followed by acid precipitation provided compound XXXI in 47% yield based on amine 2.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Undec-10-en-1-amine interact with CsPbBr3 quantum dots, and what are the observed effects?

A1: this compound interacts with CsPbBr3 quantum dots through a ligand exchange process with the native oleylamine ligands present on the quantum dot surface []. This exchange is exergonic, meaning it releases energy, and results in a new equilibrium with a higher binding affinity for this compound (Keq = 2.52 at 25 °C) []. This stronger binding leads to an observed increase in the steady-state photoluminescence (PL) intensity of the quantum dots [].

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